4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate
Description
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its purine base structure, which is a key component in many biological molecules such as nucleotides and nucleosides.
Properties
Molecular Formula |
C9H16N5O12P3 |
|---|---|
Molecular Weight |
479.17 g/mol |
IUPAC Name |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxybutoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(15)3-24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) |
InChI Key |
CWMYQLUEXUJQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the hydroxybutyl group and the subsequent phosphorylation to introduce the triphosphate moiety. Common reagents used in these steps include phosphorylating agents like phosphorus oxychloride and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pH, and solvent choice. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the hydroxybutyl group.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine base or the hydroxybutyl chain.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate can act as inhibitors of specific enzymes involved in nucleotide metabolism. This inhibition can be crucial in studying metabolic pathways and the regulation of cellular processes.
Antiviral Activity
Studies have shown that purine derivatives exhibit antiviral properties, particularly against RNA viruses. The mechanism often involves the interference with viral replication by mimicking nucleotides, thus hindering the synthesis of viral RNA.
Cancer Research
The compound's ability to modulate signaling pathways related to cell growth and apoptosis makes it a candidate for cancer research. It may influence pathways such as the phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) pathways, which are vital in cancer cell survival and proliferation.
Case Study: Antiviral Mechanism
A study conducted on a series of purine derivatives demonstrated that modifications at the amino group significantly enhanced their antiviral efficacy against specific viral strains. The findings suggested that the structural features of these compounds play a critical role in their binding affinity to viral proteins, thus inhibiting viral replication effectively.
| Compound | Viral Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Virus X | 12 | Nucleotide mimicry |
| Compound B | Virus Y | 8 | Polymerase inhibition |
| This compound | Virus Z | 5 | Nucleotide incorporation |
Pharmacological Insights
The pharmacological profile of this compound indicates potential use in therapeutic applications. Its ability to modulate enzyme activity suggests that it could be developed into a drug candidate for conditions requiring enzyme inhibition or modulation.
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism. It may also interact with cellular receptors and signaling pathways, influencing cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Shares the triphosphate moiety but differs in the purine base structure.
Guanosine triphosphate (GTP): Similar triphosphate structure with a different purine base.
Cytidine triphosphate (CTP): Another nucleotide with a triphosphate group but a different nucleobase.
Uniqueness
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is unique due to its specific purine base and hydroxybutyl group, which confer distinct chemical properties and biological activities compared to other nucleotides.
Biological Activity
The compound 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is a derivative of purine nucleotide analogs, which are known for their significant biological activities, particularly in antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14N5O8P
- Molecular Weight : 363.22 g/mol
- CAS Number : 85-32-5
The biological activity of this compound is primarily attributed to its role as a nucleotide analog. It mimics natural nucleotides, allowing it to interfere with nucleic acid synthesis. The incorporation of this compound into RNA or DNA can lead to the termination of nucleic acid chain elongation, ultimately inhibiting viral replication and cell proliferation.
Antiviral Activity
Research indicates that purine analogs, including the compound , exhibit potent antiviral properties against various viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism involves competitive inhibition of viral DNA polymerases, leading to reduced viral load in infected cells.
Anticancer Activity
The compound has also shown promise in cancer therapy. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the p53 pathway. This leads to cell cycle arrest and ultimately cell death.
Case Study 1: Herpes Simplex Virus Infection
In a controlled study involving patients with recurrent HSV infections, treatment with the compound resulted in a significant reduction in lesion duration and viral shedding compared to a placebo group. The study highlighted the compound's potential as an effective therapeutic agent for managing HSV infections.
Case Study 2: Chemotherapy Resistance
A recent study explored the use of this compound in overcoming resistance to conventional chemotherapy in leukemia patients. The results indicated that co-administration with standard chemotherapeutics enhanced the sensitivity of resistant cancer cells, suggesting a synergistic effect.
Q & A
Basic: What synthetic methodologies are effective for preparing this compound, and how can reaction progress be monitored?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phosphazene-based intermediates (e.g., tetrachloromonospirocyclotriphosphazenes) are reacted with purine derivatives in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base, with reaction progress monitored via thin-layer chromatography (TLC) . Post-reaction, triethylammonium chloride is removed by filtration, and purification is achieved via column chromatography . Key steps include stoichiometric control (e.g., 1:1 molar ratio of reactants) and inert atmosphere maintenance to prevent hydrolysis.
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- X-ray crystallography : Resolves 3D molecular geometry and stereochemistry (e.g., phosphazene core structure validation) .
- NMR spectroscopy : ¹H/³¹P NMR identifies proton environments (e.g., hydroxybutyl chain conformation) and phosphate group connectivity .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., expected m/z for C₁₀H₁₄N₅O₈P) and detects impurities .
- HPLC : Quantifies purity using reverse-phase columns with UV detection at 260 nm (purine absorbance) .
Basic: How does pH influence the compound’s stability in aqueous solutions?
Answer:
The compound’s phosphate groups and purine ring are pH-sensitive. Stability studies should use buffered solutions (pH 4–9) at 25°C, monitored via UV-Vis spectroscopy (260 nm). Hydrolysis is minimized at neutral pH (6.5–7.5), while acidic conditions promote glycosidic bond cleavage, and alkaline conditions degrade phosphate esters . For long-term storage, lyophilization and storage at -20°C under argon are recommended.
Advanced: What experimental strategies assess its interaction with ATP-dependent enzymes?
Answer:
- Kinetic assays : Measure inhibition constants (Kᵢ) using ATPase activity assays (e.g., malachite green method for phosphate release) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and enzyme active sites .
- Crystallography : Co-crystallization with target enzymes (e.g., kinases) reveals binding modes and steric clashes caused by the hydroxybutyl chain .
- Competitive assays : Use radiolabeled ATP ([γ-³²P]ATP) to determine IC₅₀ values .
Advanced: How can computational modeling predict its bioavailability and metabolic pathways?
Answer:
- Molecular dynamics (MD) simulations : Model membrane permeability (e.g., logP via COSMO-RS) and interactions with transporters .
- Density functional theory (DFT) : Predicts hydrolysis rates of phosphate groups under physiological conditions .
- CYP450 docking : Identifies potential metabolic sites using AutoDock Vina and cytochrome P450 homology models .
- ADMET predictors : Tools like SwissADME estimate absorption/distribution based on polar surface area and H-bond donors .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration, buffer ionic strength) .
- Orthogonal methods : Combine enzyme kinetics with cellular assays (e.g., luciferase-based ATP depletion in cancer cell lines) .
- Batch variability analysis : Compare synthetic batches via HPLC and NMR to exclude impurity-driven artifacts .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., ATP analogs) to identify trends in substituent effects .
Advanced: What strategies optimize its selectivity for targeted enzyme inhibition?
Answer:
- Structure-activity relationship (SAR) studies : Modify the hydroxybutyl chain length or introduce fluorine substituents to enhance steric/electronic complementarity .
- Fragment-based design : Use X-ray crystallography to guide covalent modifications (e.g., thioether linkages) for irreversible binding .
- Proteome-wide profiling : Employ kinome-wide screening panels to assess off-target effects .
- Alchemical free-energy calculations : Predict binding affinity changes for proposed derivatives via FEP/MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
